

# OD1 Peptide: A Novel Tool for In Vivo Analgesic Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025



**Application Notes and Protocols** 

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics. Its critical role in the transmission of nociceptive signals has made it a focal point for the development of novel analgesics. **OD1**, a peptide isolated from the venom of the scorpion Odonthobuthus doriae, is a potent and selective modulator of NaV1.7.[1] By inhibiting the fast inactivation of this channel, **OD1** leads to an increase in sodium current and neuronal hyperexcitability, which manifests as spontaneous pain when administered in vivo.[1][2] This unique property makes **OD1** an invaluable pharmacological tool for inducing a NaV1.7-dependent pain state, providing a robust and reliable model for the screening and characterization of analgesic drug candidates, particularly NaV1.7 inhibitors.

These application notes provide a comprehensive overview of the use of **OD1** as a tool for analgesic drug screening, including its pharmacological properties, detailed experimental protocols for in vivo pain assays, and the underlying signaling pathways.

## Pharmacological Profile of OD1

**OD1** exhibits a distinct pharmacological profile, with a high potency for the NaV1.7 channel. Its effects on various voltage-gated sodium channel isoforms have been characterized using



electrophysiological techniques. The quantitative data on **OD1**'s activity are summarized in the table below.

| Channel<br>Isoform    | Parameter                              | Value      | Species | Reference |
|-----------------------|----------------------------------------|------------|---------|-----------|
| hNaV1.7               | EC50 (inhibition of fast inactivation) | 4.5 nM     | Human   | [1]       |
| hNaV1.7               | EC50 (inhibition of fast inactivation) | 12 ± 3 nM  | Human   | [3]       |
| hNaV1.4               | EC50 (inhibition of fast inactivation) | 10 ± 2 nM  | Human   | [1]       |
| rNaV1.6               | EC50 (inhibition of fast inactivation) | 47 ± 10 nM | Rat     | [1]       |
| hNaV1.3               | EC50 (inhibition of fast inactivation) | > 1 μM     | Human   | [1]       |
| hNaV1.5               | EC50 (inhibition of fast inactivation) | > 1 μM     | Human   | [1]       |
| hNaV1.2               | Effect                                 | No effect  | Human   | [1]       |
| hNaV1.8               | Effect                                 | No effect  | Human   | [1]       |
| mHippoE-14<br>neurons | EC50<br>(stimulation of<br>peak INa)   | 0.71 μΜ    | Mouse   | [4]       |

# **Signaling Pathway of OD1-Induced Pain**



**OD1** induces pain by directly modulating the NaV1.7 channels located on the peripheral terminals of nociceptive sensory neurons. The binding of **OD1** to the channel leads to a sustained influx of sodium ions, causing membrane depolarization and the generation of ectopic action potentials. These signals are then transmitted along the sensory nerve to the spinal cord and ultimately to the brain, where they are perceived as pain.



Click to download full resolution via product page

Signaling pathway of **OD1**-induced pain.

# Experimental Protocols In Vivo OD1-Induced Spontaneous Pain Model

This protocol describes the induction of a NaV1.7-dependent spontaneous pain phenotype in mice using intraplantar injection of **OD1**. This model is suitable for the rapid in vivo screening of analgesic compounds.

#### Materials:

- OD1 peptide (lyophilized)
- Sterile, pyrogen-free saline (0.9% NaCl)
- Vehicle for test compound
- Test compound (e.g., a NaV1.7 inhibitor)
- Male C57BL/6 mice (8-10 weeks old)
- Insulin syringes with 30-gauge needles

## Methodological & Application



- Observation chambers (e.g., clear Plexiglas cylinders)
- Timer

#### Procedure:

- Preparation of **OD1** Solution:
  - Reconstitute lyophilized **OD1** in sterile saline to a stock concentration of 10 μM.
  - Further dilute the stock solution with sterile saline to the desired final concentrations (e.g., 10-300 nM).[5] Prepare fresh dilutions on the day of the experiment.
- Animal Acclimation:
  - Acclimate mice to the observation chambers for at least 30 minutes before any injections.
     This helps to minimize stress-induced behaviors.
- Administration of Test Compound:
  - Administer the test compound or its vehicle to the mice via the desired route (e.g., intraperitoneal, oral). The timing of administration should be based on the known pharmacokinetic profile of the compound to ensure it is active during the observation period.
- OD1 Injection:
  - Following the appropriate pre-treatment time for the test compound, briefly restrain the mouse.
  - Perform an intraplantar injection of 20 μL of the OD1 solution into the plantar surface of the right hind paw using an insulin syringe.
- Observation of Pain Behavior:
  - Immediately after the **OD1** injection, place the mouse back into the observation chamber.



 Record the cumulative time the animal spends licking, flinching, or biting the injected paw over a defined period, typically the first 10-15 minutes post-injection.[5] A timer should be started immediately after the injection.

#### Data Analysis:

- The analgesic effect of the test compound is determined by the reduction in the duration of pain-related behaviors in the compound-treated group compared to the vehicle-treated group.
- Data can be expressed as the mean ± SEM for each group. Statistical significance can be determined using appropriate statistical tests, such as a t-test or one-way ANOVA followed by a post-hoc test.[5]

Experimental workflow for the **OD1**-induced pain model.

## **Data Presentation**

The following table summarizes the key quantitative data for **OD1**'s activity on various NaV channels, providing a quick reference for its selectivity and potency.

| Paramet<br>er                                       | NaV1.7        | NaV1.4          | NaV1.6           | NaV1.3    | NaV1.5    | NaV1.2          | NaV1.8          |
|-----------------------------------------------------|---------------|-----------------|------------------|-----------|-----------|-----------------|-----------------|
| EC50<br>(inhibition<br>of fast<br>inactivati<br>on) | 4.5 nM[1]     | 10 ± 2<br>nM[1] | 47 ± 10<br>nM[1] | > 1 μM[1] | > 1 μM[1] | No<br>effect[1] | No<br>effect[1] |
| V0.5 (half-activation voltage) shift with 10 nM OD1 | -6.5<br>mV[5] | -               | -                | -         | -         | -               | -               |



## Conclusion

**OD1** is a highly valuable research tool for the in vivo screening and characterization of analgesic compounds targeting the NaV1.7 channel. The **OD1**-induced spontaneous pain model offers a rapid, reliable, and quantifiable method to assess the efficacy of potential pain therapeutics in a physiologically relevant context. The detailed protocols and pharmacological data provided in these application notes are intended to facilitate the implementation of this model in drug discovery programs aimed at developing novel non-opioid analgesics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. smartox-biotech.com [smartox-biotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of human Nav1.7 channel gating by synthetic α-scorpion toxin OD1 and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Specific Effects of OD-1, a Peptide Activator, on Voltage-Gated Sodium Current and Seizure Susceptibility PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [OD1 Peptide: A Novel Tool for In Vivo Analgesic Drug Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1573939#od1-as-a-tool-for-analgesic-drug-screening]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com